molecular formula C19H17NO5 B247079 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B247079
M. Wt: 339.3 g/mol
InChI Key: LCURATSLNQVXCC-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BHPP, is a chemical compound that has been widely studied for its potential applications in various fields of science. BHPP is a member of the pyrrolone family and is known for its unique structure and properties.

Scientific Research Applications

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in several fields of science, including medicinal chemistry, biochemistry, and biotechnology. It has been found to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its role in inhibiting the activity of certain enzymes such as tyrosinase and acetylcholinesterase.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which makes it a potential candidate for the treatment of hyperpigmentation disorders. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which makes it a potential candidate for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and reduce oxidative stress, which makes it a potential candidate for the treatment of various oxidative stress-related diseases. 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. One advantage is its unique structure and properties, which make it a potential candidate for various applications. Another advantage is its relative stability, which makes it easier to handle and store. However, one limitation is its complex synthesis process, which requires expertise in organic chemistry. Another limitation is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to study its potential applications in the field of medicinal chemistry, particularly for the treatment of hyperpigmentation disorders and Alzheimer's disease. Another direction is to study its potential applications in the field of biotechnology, particularly for the development of new enzyme inhibitors and modulators. Additionally, further research is needed to fully understand the mechanism of action of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its biochemical and physiological effects.

Synthesis Methods

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxybenzaldehyde with glycine, followed by cyclization and acylation reactions. The final product is obtained through a purification process involving recrystallization and filtration. The synthesis of 4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires expertise in organic chemistry.

properties

Product Name

4-benzoyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C19H17NO5/c21-11-10-20-16(12-6-8-14(22)9-7-12)15(18(24)19(20)25)17(23)13-4-2-1-3-5-13/h1-9,16,21-23H,10-11H2/b17-15-

InChI Key

LCURATSLNQVXCC-ICFOKQHNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)/O

SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.